N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide
Description
“N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide” is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a cyclohexylmethyl group, a phenyl group substituted with a 2-methylpropyl group, and a propanamide backbone.
Properties
Molecular Formula |
C20H31NO |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H31NO/c1-15(2)13-17-9-11-19(12-10-17)16(3)20(22)21-14-18-7-5-4-6-8-18/h9-12,15-16,18H,4-8,13-14H2,1-3H3,(H,21,22) |
InChI Key |
UDCFXVULKMHHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide” typically involves the following steps:
Formation of the Amide Bond: The reaction between a carboxylic acid derivative (such as an acid chloride) and an amine (cyclohexylmethylamine) under appropriate conditions.
Substitution Reactions: Introduction of the 2-methylpropyl group onto the phenyl ring through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains.
Reduction: Reduction of the carbonyl group to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology
- Potential applications in the study of enzyme interactions.
- Used in the development of biochemical assays.
Medicine
- Investigated for potential pharmacological properties.
- May serve as a lead compound in drug discovery.
Industry
- Used in the production of specialty chemicals.
- Potential applications in materials science.
Mechanism of Action
The mechanism of action of “N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]propanamide” would depend on its specific application. For instance:
Pharmacological Action: Interaction with specific receptors or enzymes in the body.
Chemical Reactivity: Mechanistic pathways involving nucleophilic or electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]acetamide: Similar structure with an acetamide backbone.
N-(cyclohexylmethyl)-2-[4-(2-methylpropyl)phenyl]butanamide: Similar structure with a butanamide backbone.
Uniqueness
- The specific substitution pattern on the phenyl ring and the cyclohexylmethyl group confer unique chemical and physical properties.
- The compound’s specific reactivity and potential applications distinguish it from other amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
